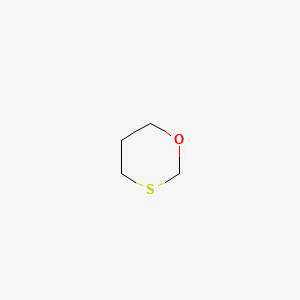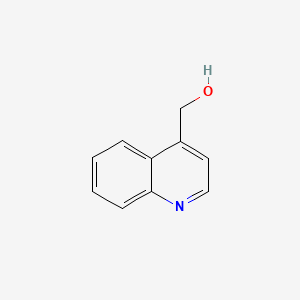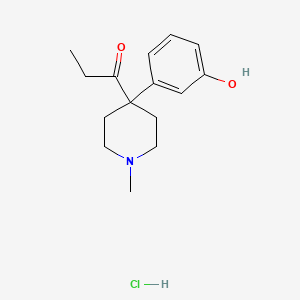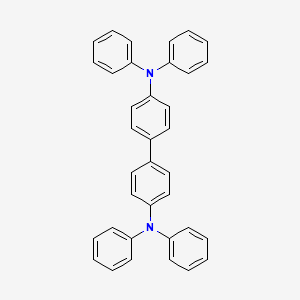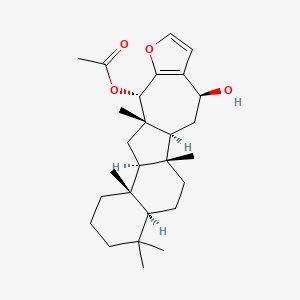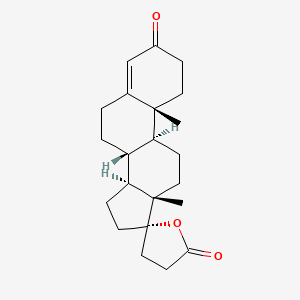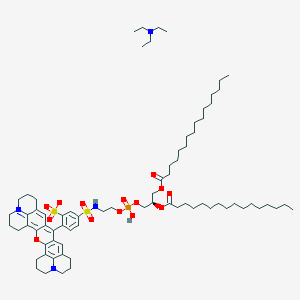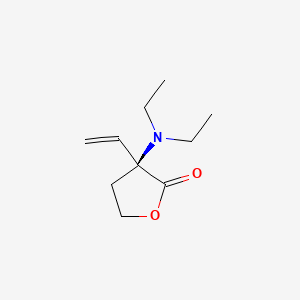
(3S)-3-(diethylamino)-3-ethenyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-(diethylamino)-3-ethenyloxolan-2-one is a chemical compound with a unique structure that includes a diethylamino group and an ethenyl group attached to an oxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(diethylamino)-3-ethenyloxolan-2-one typically involves the reaction of diethylamine with an appropriate oxolanone precursor under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The process may also involve steps such as purification and isolation of the final product to ensure its purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes as described above. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of automated systems for reaction monitoring and control, as well as advanced purification techniques to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(diethylamino)-3-ethenyloxolan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The diethylamino and ethenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield oxolanone derivatives with different functional groups, while substitution reactions can produce a variety of substituted oxolanone compounds.
Scientific Research Applications
(3S)-3-(diethylamino)-3-ethenyloxolan-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential effects on biological systems.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: this compound is used in the development of new materials and products, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of (3S)-3-(diethylamino)-3-ethenyloxolan-2-one involves its interaction with specific molecular targets and pathways. The diethylamino group and ethenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-(dimethylamino)-3-ethenyloxolan-2-one
- (3S)-3-(diethylamino)-3-propyloxolan-2-one
- (3S)-3-(diethylamino)-3-butyloxolan-2-one
Uniqueness
(3S)-3-(diethylamino)-3-ethenyloxolan-2-one is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds. The presence of the ethenyl group, in particular, provides opportunities for unique chemical reactions and interactions that are not possible with other similar compounds.
Properties
CAS No. |
79987-60-3 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
(3S)-3-(diethylamino)-3-ethenyloxolan-2-one |
InChI |
InChI=1S/C10H17NO2/c1-4-10(11(5-2)6-3)7-8-13-9(10)12/h4H,1,5-8H2,2-3H3/t10-/m1/s1 |
InChI Key |
XKCASSSXWKDNEL-SNVBAGLBSA-N |
SMILES |
CCN(CC)C1(CCOC1=O)C=C |
Isomeric SMILES |
CCN(CC)[C@@]1(CCOC1=O)C=C |
Canonical SMILES |
CCN(CC)C1(CCOC1=O)C=C |
Key on ui other cas no. |
79987-60-3 |
Synonyms |
ethylene-vinyl-N,N,-diethylglycinate copolymer EVG-COPOLYMER |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


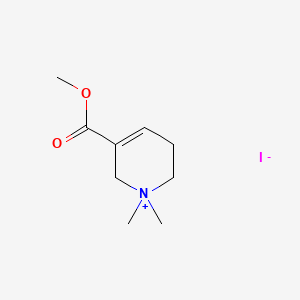
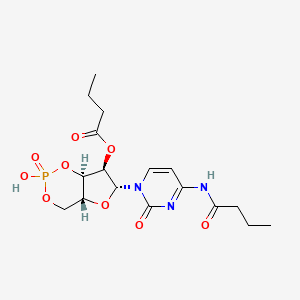
![2-amino-3-[[2-amino-3-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]-3-oxopropyl]disulfanyl]-N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]propanamide](/img/structure/B1222662.png)
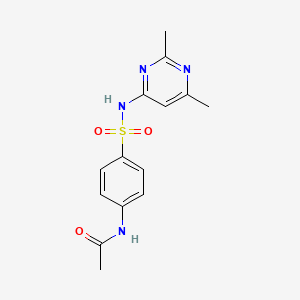
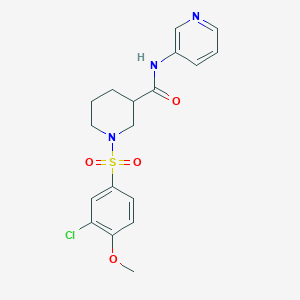
![N-(4-acetamidophenyl)-2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1222680.png)
![2-[(2-Fluorophenyl)methylthio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B1222682.png)
